2-[(3,5-dinitrobenzoyl)amino]benzoic acid
Overview
Description
2-[(3,5-dinitrobenzoyl)amino]benzoic acid is an organic compound characterized by the presence of both a dinitrobenzoyl group and an amino benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dinitrobenzoyl)amino]benzoic acid typically involves the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by the coupling of this intermediate with an amino benzoic acid derivative. The nitration process is carried out using nitric acid in the presence of concentrated sulfuric acid . The reaction conditions include maintaining the temperature between 80-85°C for 1 hour, followed by heating to 100°C for 0.5-1 hour, and finally raising the temperature to 135°C for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and coupling reactions, with careful control of reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dinitrobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups act as electron-withdrawing groups, directing incoming substituents to the meta positions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Electrophilic reagents such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted dinitrobenzoic acid derivatives.
Scientific Research Applications
2-[(3,5-dinitrobenzoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3,5-dinitrobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the amino benzoic acid moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Shares the dinitrobenzoyl group but lacks the amino benzoic acid moiety.
4-Nitrobenzoic acid: Contains a single nitro group and is used in similar applications but has different chemical properties.
2-Aminobenzoic acid: Contains the amino benzoic acid moiety but lacks the dinitrobenzoyl group.
Uniqueness
2-[(3,5-dinitrobenzoyl)amino]benzoic acid is unique due to the combination of both the dinitrobenzoyl and amino benzoic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(3,5-dinitrobenzoyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O7/c18-13(15-12-4-2-1-3-11(12)14(19)20)8-5-9(16(21)22)7-10(6-8)17(23)24/h1-7H,(H,15,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQFNDGQDIGOCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00312332 | |
Record name | 2-(3,5-Dinitrobenzamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00312332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16524-10-0 | |
Record name | NSC252734 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252734 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3,5-Dinitrobenzamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00312332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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